Synthesis Protocol and Mechanistic Analysis of 5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide
Synthesis Protocol and Mechanistic Analysis of 5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide
Executive Summary
5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide (systematically known as 5-bromo-N-(tetrahydro-2H-pyran-4-yl)picolinamide) is a highly valuable synthetic intermediate and pharmacophore in modern medicinal chemistry. The picolinamide motif frequently serves as a critical hinge-binding domain in the development of selective kinase inhibitors, including modulators of Ataxia Telangiectasia Mutated (ATM) kinase[1] and Hematopoietic Progenitor Kinase 1 (HPK1)[2].
This technical whitepaper provides a comprehensive, self-validating guide for the amidation of 5-bromopicolinic acid with oxan-4-amine. Designed for researchers and process chemists, it details both discovery-scale and process-scale methodologies, emphasizing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Pathway Analysis
The core transformation relies on the formal condensation of 5-bromopyridine-2-carboxylic acid and tetrahydro-2H-pyran-4-amine. However, the electron-withdrawing nature of the pyridine ring—exacerbated by the inductive effect of the 5-bromo substituent—significantly reduces the nucleophilicity of the carboxylate oxygen. Direct thermal amidation is unfeasible; thus, the carboxylic acid must be activated into a more potent electrophile.
Two primary activation pathways are utilized in the field:
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In Situ Active Ester Formation: Utilizing carbodiimides (e.g., EDCI) with an auxiliary nucleophile (e.g., HOBt) to form a highly reactive OBt-ester[1].
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Acid Chloride Generation: Utilizing oxalyl chloride with catalytic N,N-dimethylformamide (DMF) to generate the highly electrophilic 5-bromopicolinoyl chloride[2].
Mechanistic workflow for the synthesis of 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide.
Comparative Amidation Strategies
To ensure an optimized approach depending on the project phase (library synthesis vs. scale-up), the following table summarizes the quantitative and qualitative metrics of common amidation strategies for this specific scaffold.
| Amidation Strategy | Reagents | Pros | Cons | Ideal Scale |
| Acid Chloride | Oxalyl Chloride, cat. DMF, DIPEA | High atom economy, highly reactive, low reagent cost | Generates toxic gas (CO, CO₂), moisture sensitive | Process / Scale-up (>10g) |
| Carbodiimide | EDCI, HOBt, DIPEA | Mild conditions, water-soluble byproducts | Requires stoichiometric coupling agents | Discovery (100mg - 5g) |
| Uronium | HATU, DIPEA | Extremely fast, high yield for hindered amines | Expensive, generates HMPA-like byproducts | Microscale (<100mg) |
Experimental Protocols
Protocol A: Process-Scale Acid Chloride Method
This protocol is adapted from optimized procedures for HPK1 inhibitor intermediates[2]. It leverages oxalyl chloride for cost-effective scale-up, avoiding the poor atom economy of heavy coupling reagents.
Step-by-Step Methodology:
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Activation: Charge a flame-dried, nitrogen-purged round-bottom flask with 5-bromopyridine-2-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate).
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Catalysis: Add catalytic DMF (0.05 eq). Cool the suspension to 0 °C using an ice-water bath.
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Chlorination: Add oxalyl chloride (1.2 eq) dropwise over 15 minutes.
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Causality Note: Dropwise addition strictly controls the exothermic evolution of CO and CO₂ gases, preventing solvent bumping and ensuring a steady generation of the Vilsmeier-Haack active intermediate.
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Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 2–3 hours. The suspension will typically become a clear solution as the acid chloride forms[2].
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Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM, yielding the crude 5-bromopicolinoyl chloride.
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Causality Note: Complete removal of excess oxalyl chloride is critical; failure to do so results in competitive reactions with oxan-4-amine, generating unwanted oxamide impurities.
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Amidation: Re-dissolve the crude acid chloride in anhydrous DCM (5 mL/g) and cool to 0 °C.
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Coupling: In a separate flask, prepare a solution of oxan-4-amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM. Add this solution dropwise to the acid chloride.
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Completion: Stir at room temperature for 2 hours.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.
Catalytic cycle of DMF in forming the Vilsmeier-Haack intermediate for chlorination.
Protocol B: Discovery-Scale EDCI/HOBt Method
This protocol is adapted from ATM kinase modulator synthesis[1], ideal for rapid library generation where handling moisture-sensitive acid chlorides is less desirable.
Step-by-Step Methodology:
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Pre-activation: Dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g). Add HOBt (1.5 eq), EDCI hydrochloride (1.5 eq), and DIPEA (3.0 eq).
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Esterification: Stir the mixture at room temperature for 30–45 minutes to ensure complete formation of the OBt-active ester[1].
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Causality Note: Pre-activation minimizes the risk of the amine reacting directly with EDCI to form a stable, unreactive guanidine byproduct, which would drastically reduce the overall yield.
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Coupling: Add oxan-4-amine (1.2 eq) in one portion.
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Reaction: Stir the resulting mixture at room temperature for 12–16 hours[1].
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Workup: Dilute the reaction with a large volume of water (approx. 5x the DMF volume) to precipitate the product. If it does not precipitate as a filterable solid, extract with EtOAc (3x), wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via automated flash chromatography (e.g., 0-10% MeOH in DCM) to yield the target compound.
Analytical Characterization (Self-Validation)
To ensure the self-validating nature of the protocol, researchers must verify the synthesized compound against the following expected analytical benchmarks. Any deviation indicates incomplete coupling or side-product formation.
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Chemical Formula: C₁₁H₁₃BrN₂O₂
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Exact Mass: 284.0160 Da
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LC-MS (ESI+): Expected m/z [M+H]⁺ = 285.0 (⁷⁹Br) and 287.0 (⁸¹Br)[1]. The spectrum must display the characteristic 1:1 isotopic doublet indicative of a monobrominated species.
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¹H NMR (400 MHz, DMSO-d₆) (Predicted Signatures):
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δ ~8.75 (dd, J = 2.4, 0.8 Hz, 1H, Pyridine H-6)
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δ ~8.58 (d, J = 8.4 Hz, 1H, Amide NH)
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δ ~8.28 (dd, J = 8.4, 2.4 Hz, 1H, Pyridine H-4)
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δ ~7.98 (dd, J = 8.4, 0.8 Hz, 1H, Pyridine H-3)
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δ ~4.02 (m, 1H, Oxane CH-N)
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δ ~3.88 (m, 2H, Oxane equatorial O-CH₂)
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δ ~3.42 (m, 2H, Oxane axial O-CH₂)
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δ ~1.78 (m, 2H, Oxane equatorial CH₂)
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δ ~1.62 (m, 2H, Oxane axial CH₂)
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Safety & EHS Considerations
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Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water to release HCl, CO, and CO₂. It must be handled exclusively in a well-ventilated fume hood using dry glassware.
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N,N-Dimethylformamide (DMF): A known teratogen and hepatotoxin. Skin contact should be strictly avoided; use appropriate chemical-resistant nitrile gloves.
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EDCI/HOBt: HOBt poses an explosive hazard in its anhydrous state and is typically supplied wetted (e.g., 20% water). Handle with care and avoid exposing the reagent to high heat or friction.
Sources
- 1. CA3111994A1 - 1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2h-imidazo[4,5-c]cinnolin-2-one as selective modulators of ataxia telangiectasia mutated (atm) kinase and uses thereof - Google Patents [patents.google.com]
- 2. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
